N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride
Overview
Description
“N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1421601-19-5. It has a molecular weight of 273.76 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C12H20ClN3O2 . It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen), and a pyrrolidine ring, which is a five-membered ring with one nitrogen .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Opioid Kappa Agonists
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride has been studied for its role as an opioid kappa agonist. Research by Barlow et al. (1991) and Costello et al. (1991) has highlighted the synthesis and biological evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, including this compound, for their potential as kappa opioid agonists. These compounds have shown significant analgesic effects in mouse models, indicating their potential in pain management and therapeutic applications (Barlow et al., 1991), (Costello et al., 1991).
Antiallergic Agents
Menciu et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share structural similarities with N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride, for their potential as antiallergic agents. Their study found these compounds to be significantly potent against allergic reactions, demonstrating their potential in treating allergic conditions (Menciu et al., 1999), (Menciu et al., 1999).
Synthesis Studies
Yang Chao (2008) conducted a study on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, which is closely related to the chemical structure of interest. This research provides valuable insights into the synthesis methods that could be applicable to N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride, highlighting its synthetic accessibility and potential for various applications (Yang Chao, 2008).
Safety And Hazards
properties
IUPAC Name |
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-pyrrolidin-3-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-3-11-7-14-12(17-11)8-15(9(2)16)10-4-5-13-6-10;/h7,10,13H,3-6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJUQTVFUNQWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CN(C2CCNC2)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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